

2-Chloro-3-iodoquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-iodoquinoline

Cat. No.: B144977

[Get Quote](#)

Technical Guide: 2-Chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic route for **2-Chloro-3-iodoquinoline**. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in synthetic chemistry and drug discovery.

Core Compound Information

2-Chloro-3-iodoquinoline is a halogenated derivative of the quinoline heterocyclic system. The presence of both a chloro and an iodo group at positions 2 and 3 respectively makes it a potentially versatile intermediate for further chemical modifications, such as cross-coupling reactions.

Physicochemical Data

A summary of the key quantitative data for **2-Chloro-3-iodoquinoline** is presented in the table below.

Property	Value
CAS Number	128676-85-7
Molecular Formula	C ₉ H ₅ ClIN
Molecular Weight	289.50 g/mol
Exact Mass	288.91552 Da

Synthesis of 2-Chloro-3-iodoquinoline

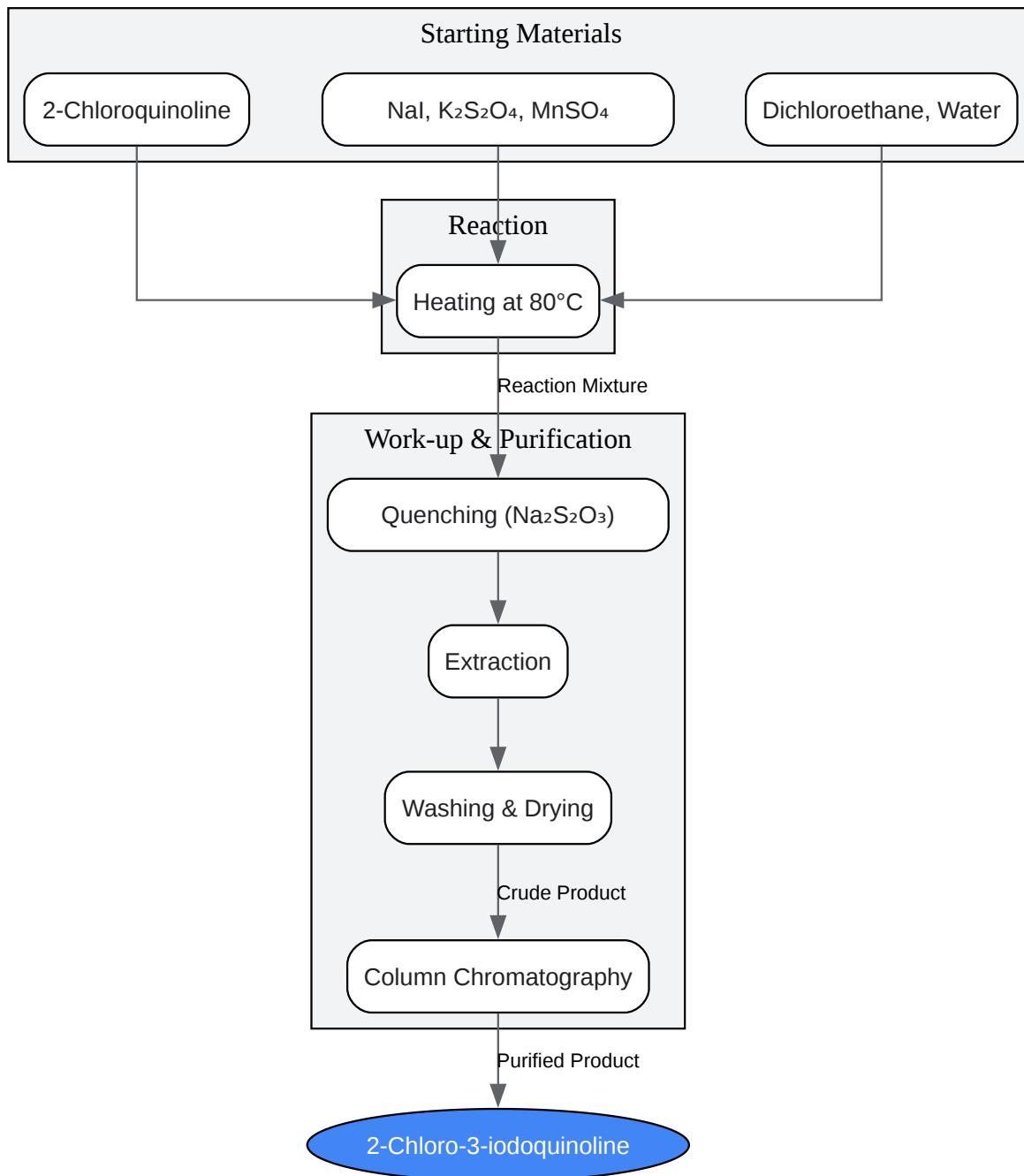
While a specific, detailed experimental protocol for the synthesis of **2-Chloro-3-iodoquinoline** is not readily available in the cited literature, a plausible and representative method can be derived from general procedures for the C3-iodination of quinolines. The following protocol is an adapted method based on a radical-based C-H iodination, which is known to be selective for the C3 position of the quinoline ring.

Representative Experimental Protocol: C3-Iodination of 2-Chloroquinoline

This protocol describes a potential method for the synthesis of **2-Chloro-3-iodoquinoline** starting from 2-chloroquinoline.

Materials:

- 2-Chloroquinoline
- Sodium iodide (NaI)
- Potassium persulfate (K₂S₂O₈)
- Manganese(II) sulfate (MnSO₄)
- Dichloroethane (DCE)
- Water
- Sodium thiosulfate solution


- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: In a sealed reaction vessel, combine 2-chloroquinoline (1.0 mmol), sodium iodide (2.0 mmol), potassium persulfate (2.0 mmol), and manganese(II) sulfate (0.1 mmol).
- Solvent Addition: Add dichloroethane (5 mL) and water (5 mL) to the reaction vessel.
- Reaction Conditions: Seal the vessel and heat the biphasic mixture to 80°C with vigorous stirring for 12-24 hours.
- Work-up: After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any remaining iodine.
- Extraction: Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 15 mL).
- Washing: Combine the organic layers and wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **2-Chloro-3-iodoquinoline**.

Synthetic Workflow

The logical flow for the representative synthesis of **2-Chloro-3-iodoquinoline** is depicted below.

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **2-Chloro-3-iodoquinoline**.

Biological Activity and Signaling Pathways

Based on a thorough review of the available scientific literature, there is no specific information regarding the biological activity, experimental applications, or associated signaling pathways for **2-Chloro-3-iodoquinoline**. Its primary utility appears to be as a chemical intermediate for the synthesis of more complex molecules. Researchers investigating this compound would need to perform initial biological screenings to determine any potential therapeutic effects.

- To cite this document: BenchChem. [2-Chloro-3-iodoquinoline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144977#2-chloro-3-iodoquinoline-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b144977#2-chloro-3-iodoquinoline-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com